REACTION_CXSMILES
|
[CH:1]1[C:6](N)=[CH:5][C:4]2[S:8]([C:11]3[CH:16]=[C:15](N)[CH:14]=[CH:13][C:12]=3[C:3]=2[CH:2]=1)(=O)=O.C1(C2C=CC=CC=2)C=CC=CC=1.[S].[Cl-].[Al+3].[Cl-].[Cl-]>>[CH:2]1[C:3]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[S:8][C:4]=2[CH:5]=[CH:6][CH:1]=1 |f:3.4.5.6,^3:29|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=CC(=C3)N
|
Name
|
diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2SC3=C(C21)C=CC=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:6](N)=[CH:5][C:4]2[S:8]([C:11]3[CH:16]=[C:15](N)[CH:14]=[CH:13][C:12]=3[C:3]=2[CH:2]=1)(=O)=O.C1(C2C=CC=CC=2)C=CC=CC=1.[S].[Cl-].[Al+3].[Cl-].[Cl-]>>[CH:2]1[C:3]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[S:8][C:4]=2[CH:5]=[CH:6][CH:1]=1 |f:3.4.5.6,^3:29|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=CC(=C3)N
|
Name
|
diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2SC3=C(C21)C=CC=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |